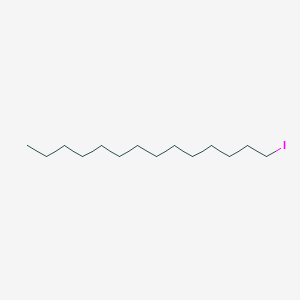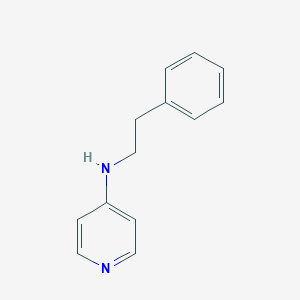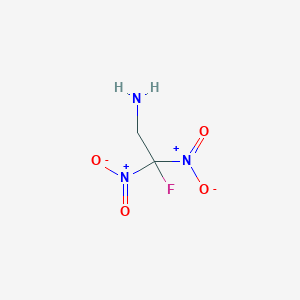![molecular formula C24H18N4O6 B096791 Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester CAS No. 16267-19-9](/img/structure/B96791.png)
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester (BPDDE) is a chemical compound that has gained attention in scientific research for its unique properties and potential applications. BPDDE is a derivative of benzoic acid and is synthesized using specific methods that will be discussed in This paper will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPDDE.
作用機序
The mechanism of action of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is not fully understood, but it is believed to function as a photosensitizer in PDT. When exposed to light, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester undergoes a photochemical reaction that generates reactive oxygen species (ROS), which can cause damage to cancer cells. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester may function as an antibacterial agent by disrupting bacterial cell membranes.
生化学的および生理学的効果
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have shown that Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has also been found to have potential anticancer activity in vitro, but further studies are needed to determine its efficacy in vivo.
実験室実験の利点と制限
One advantage of using Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester in lab experiments is its low toxicity and high solubility in organic solvents. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to be stable under various conditions, making it a reliable reagent for experiments. However, one limitation of using Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is its high cost, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester in scientific research. One direction is the development of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester-based materials for use in organic electronics, such as OLEDs. Additionally, further studies are needed to determine the efficacy of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester as a photosensitizer in PDT and as an antibacterial agent. Finally, there is potential for the development of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester-based therapeutics for the treatment of cancer and infectious diseases.
Conclusion
In conclusion, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is a chemical compound with unique properties that have gained attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has potential applications in the fields of organic electronics, photodynamic therapy, and antimicrobial therapy, and further studies are needed to fully understand its potential as a therapeutic agent.
合成法
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is synthesized using a multistep process that involves the reaction of 3,3'-bipyrazole-4,4'-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form the dimethylamide intermediate. Finally, the dimethylamide is treated with benzoic anhydride to form Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester.
科学的研究の応用
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT), a treatment for cancer. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial agent.
特性
CAS番号 |
16267-19-9 |
|---|---|
製品名 |
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester |
分子式 |
C24H18N4O6 |
分子量 |
458.4 g/mol |
IUPAC名 |
methyl 2-[5-[4-(2-methoxycarbonylbenzoyl)-1H-pyrazol-5-yl]-1H-pyrazole-4-carbonyl]benzoate |
InChI |
InChI=1S/C24H18N4O6/c1-33-23(31)15-9-5-3-7-13(15)21(29)17-11-25-27-19(17)20-18(12-26-28-20)22(30)14-8-4-6-10-16(14)24(32)34-2/h3-12H,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
NNJLLTKDUJEMFT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C(NN=C2)C3=C(C=NN3)C(=O)C4=CC=CC=C4C(=O)OC |
正規SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C(NN=C2)C3=C(C=NN3)C(=O)C4=CC=CC=C4C(=O)OC |
同義語 |
2,2'-[[3,3'-Bi(1H-pyrazole)-4,4'-diyl]dicarbonyl]dibenzoic acid dimethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



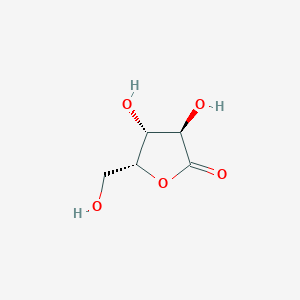
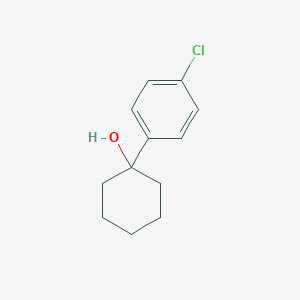
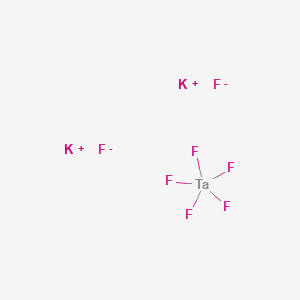
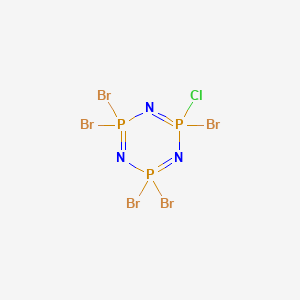
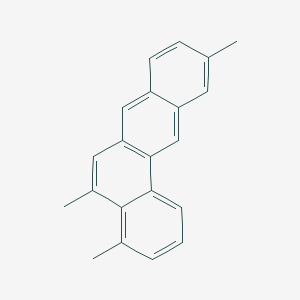
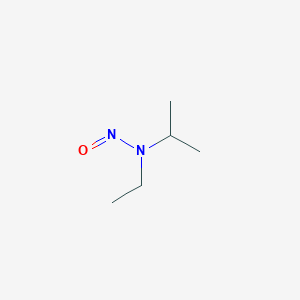

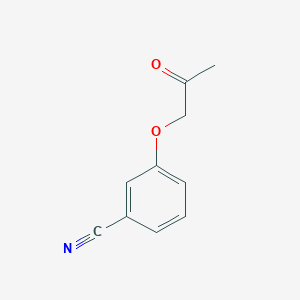
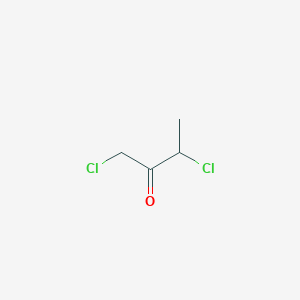

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
